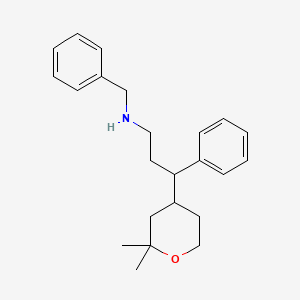

N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine

Description

N-Benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine is a tertiary amine featuring a propan-1-amine backbone substituted with a benzyl group, a phenyl group, and a 2,2-dimethyloxan-4-yl moiety. The 2,2-dimethyloxan-4-yl group is a tetrahydropyran derivative with two methyl groups at the 2-position, conferring steric bulk and moderate lipophilicity. Its synthesis likely involves palladium-catalyzed cross-coupling or alkylation strategies, as seen in analogous compounds .

Properties

CAS No. |

5936-29-8 |

|---|---|

Molecular Formula |

C23H31NO |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine |

InChI |

InChI=1S/C23H31NO/c1-23(2)17-21(14-16-25-23)22(20-11-7-4-8-12-20)13-15-24-18-19-9-5-3-6-10-19/h3-12,21-22,24H,13-18H2,1-2H3 |

InChI Key |

YIMXBIWRYAWKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)C(CCNCC2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the 2,2-dimethyloxan ring.

Introduction of the benzyl group: This can be achieved through a benzylation reaction, where a benzyl halide reacts with an amine group.

Formation of the phenylpropanamine structure: This step involves the coupling of the phenyl group with the propanamine backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Propargyl Amine Backbones

Compounds like N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine () and N-benzyl-3-(pyridin-3-yl)prop-2-yn-1-amine () share the N-benzylpropan-1-amine backbone but replace the dimethyloxane group with alkynyl-aryl substituents. These propargyl amines are synthesized via Pd/Cu-catalyzed Sonogashira couplings, offering modular access to diverse aryl/heteroaryl groups. In contrast, the target compound’s tetrahydropyran ring may enhance metabolic stability compared to the reactive alkyne moiety in propargyl derivatives .

Morpholine- and Piperidine-Containing Amines

N-(3-Methoxybenzyl)-3-morpholinopropan-1-amine () and N-benzyl-N,4-dimethyl-3-naphthalen-1-ylpentan-1-amine () incorporate nitrogen- or oxygen-containing heterocycles. Morpholine’s electron-rich oxygen enhances solubility, while the target’s dimethyloxane provides steric hindrance without additional heteroatoms.

Aryl-Substituted Propanamines

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine () and Tolterodine derivatives () highlight the impact of substituent electronic effects. Fluorine or methoxy groups on the phenyl ring modulate electron density and bioavailability. The target compound’s benzyl and dimethyloxane groups likely increase lipophilicity compared to Tolterodine’s isopropyl and methoxy substituents .

Heterocyclic Replacements

Replacing the dimethyloxane with pyridine () or thiazole () introduces aromatic nitrogen, altering electronic properties. For example, N,N-disubstituted-3-(4-methyl-thiazol-2-yl)-3-phenylpropan-1-amine () exhibits antispasmolytic activity, suggesting that the target compound’s oxygen ring may favor different biological interactions .

Data Tables

Table 2: Substituent Effects on Properties

Research Findings and Implications

- Synthetic Flexibility : Palladium catalysis dominates the synthesis of structurally related amines, enabling precise control over aryl/heteroaryl substituents (). The target compound’s tetrahydropyran group may require tailored conditions to avoid steric hindrance during coupling.

- Structure-Activity Relationships (SAR) : and suggest that substituent electronic and steric profiles critically influence biological activity. The dimethyloxane moiety in the target compound could optimize pharmacokinetics by balancing lipophilicity and metabolic stability.

- Potential Applications: While direct data are lacking, analogues with morpholine () or pyridine () groups exhibit CNS activity, hinting at possible neurological applications for the target compound.

Biological Activity

N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound includes a benzyl group, a dimethyloxane moiety, and a phenylpropanamine backbone, which may influence its biological activity. Preliminary studies indicate that it may interact with opioid receptors and modulate neurotransmitter systems, suggesting potential applications in analgesia and other pharmacological areas.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Structural Features:

- Benzyl Group: Contributes to hydrophobic interactions and potential receptor binding.

- Dimethyloxane Moiety: May enhance lipophilicity and metabolic stability.

- Phenylpropanamine Backbone: Associated with stimulant and analgesic properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

Opioid Receptor Interaction

Preliminary studies suggest that compounds with similar structures exhibit significant biological activity related to opioid receptors. This interaction could lead to analgesic effects, making it a candidate for further pharmacological investigation.

Antiproliferative Properties

In vitro studies have shown that related compounds exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of benzylamines have been documented to inhibit the growth of human leukemia (U-937) and melanoma (SK-MEL-1) cell lines with IC50 values ranging from 5.7 to 12.2 μM . While specific data on this compound is limited, its structural similarities suggest potential for similar activities.

Case Studies and Research Findings

Research on structurally related compounds provides insights into the potential biological activities of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-N-methylethanolamine | Benzyl group + ethanolamine | Moderate analgesic activity |

| N,N-Dimethylbenzylamine | Two methyl groups on nitrogen | Catalyst in polymerization |

| N-benzylpiperidine | Piperidine ring + benzyl group | Psychoactive effects |

This table illustrates how compounds with structural similarities can exhibit varying biological activities, which may extend to this compound due to its unique combination of features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.